N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide
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Overview
Description
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide: is a complex organic compound that features a benzofuran core linked to a piperazine ring via a sulfonyl propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Attachment of the Sulfonyl Propyl Chain: The benzofuran derivative is then reacted with 1,3-propane sultone to introduce the sulfonyl propyl chain.
Piperazine Ring Formation: The sulfonyl propyl benzofuran intermediate is reacted with 4-(pyridin-2-yl)piperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzofuran core.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmaceutical agent. It has been investigated for its ability to interact with various biological targets, including enzymes and receptors, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of advanced polymers or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The piperazine ring is known to bind to various receptors, while the benzofuran core can interact with enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(pyridin-2-yl)piperazin-1-yl)benzamide: Similar structure but lacks the sulfonyl propyl chain.
N-(3-(piperazin-1-yl)propyl)benzofuran-2-carboxamide: Similar structure but lacks the pyridin-2-yl group.
Uniqueness
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide is unique due to the combination of its benzofuran core, sulfonyl propyl chain, and pyridin-2-yl piperazine moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c26-21(19-16-17-6-1-2-7-18(17)29-19)23-10-5-15-30(27,28)25-13-11-24(12-14-25)20-8-3-4-9-22-20/h1-4,6-9,16H,5,10-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZBZJOARVSWAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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